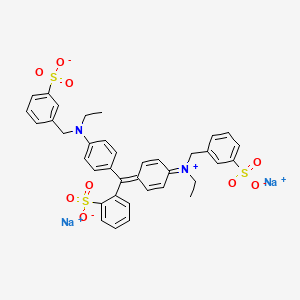

CID 156592313

Description

Propriétés

Numéro CAS |

3844-45-9 |

|---|---|

Formule moléculaire |

C37H36N2NaO9S3 |

Poids moléculaire |

771.9 g/mol |

Nom IUPAC |

disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H36N2O9S3.Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48); |

Clé InChI |

CRHYDPIICWLZAQ-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.[Na] |

Apparence |

Solid powder |

Color/Form |

Reddish-violet powder or granules with a metallic luster Dark-purple to bronze powder with metallic luste |

melting_point |

283 °C (decomposes) |

Autres numéros CAS |

3844-45-9 |

Description physique |

NKRA; Liquid; Dry Powder Reddish-blue powder or granules Water soluble powder that appears metallic and dark-purple to bronze; [Sax] |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

25305-78-6 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

In water, 30 mg/mL (3.0X10+4 mg/L) In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution Soluble in ethe |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

acid blue 9 blue 4 blue no. 1 brilliant blue brilliant blue Al (3:1) salt brilliant blue diammonium salt brilliant blue dipotassium salt brilliant blue FCF brilliant blue FCF, diammonium salt brilliant blue potassium, sodium salt brilliant blue, aluminium salt brilliant blue, disodium salt C.I. 42090 caries check blue CI 42090 D and C blue no.4 DC blue no. 4 erioglaucine F D and C blue #1 FD and C blue No.1 food blue 2 |

Origine du produit |

United States |

Advanced Synthesis and Molecular Engineering

Mechanistic Investigations of Complex Synthetic Pathways

The synthesis of Brilliant Blue FCF typically involves the condensation of 2-formylbenzenesulfonic acid with the appropriate aniline (B41778) derivatives, followed by oxidation. encyclopedia.pubwikipedia.org The initial step often involves condensation reactions between aromatic amines and sulfonated compounds to form the core chromophore structure. evitachem.com Subsequent sulfonation reactions introduce sulfonic acid groups, which are crucial for enhancing water solubility and stability in aqueous solutions. evitachem.com The final product is then neutralized with sodium salts to form the disodium (B8443419) salt. evitachem.com

Studies have investigated the degradation pathways of Brilliant Blue FCF under certain conditions, such as light exposure, which can lead to the formation of less stable compounds and affect its color properties. evitachem.com Electrochemical studies have also explored the behavior of Brilliant Blue FCF, noting that its degradation at the electrode surface can occur, accompanied by a slow degradation of both chromophore and auxochrome groups. researchgate.net The rate of electrochemical degradation can be influenced by the presence of different counter anions. researchgate.net

Rational Design and Targeted Modifications for Enhanced Research Utility

The molecular structure of Brilliant Blue FCF, characterized by its aromatic rings and sulfonate groups, provides a basis for rational design and modifications aimed at specific research applications. echemi.commdpi.com Brilliant Blue FCF and similar dyes, such as Brilliant Blue G, have been studied for their inhibitory effects on purinergic receptors, which are involved in inflammatory responses and other cellular processes. encyclopedia.pubwikipedia.orgnih.gov This has led to investigations into their potential in biomedical research, such as in lessening inflammation following spinal cord injury or inhibiting intimal hyperplasia in vein grafts. encyclopedia.pubwikipedia.orgnih.gov Research suggests that Brilliant Blue FCF might exert neuroprotective effects by inhibiting pathways like extracellular regulated protein kinase (ERK) and glycogen (B147801) synthase kinase-3β (GSK3β). mdpi.com

Modifications to the Brilliant Blue FCF structure or its application in conjunction with other materials have been explored to enhance its utility in various research contexts. For instance, modified electrodes based on carbon nanomaterials, metal and metal oxide nanoparticles, and polymeric coverages have been developed for the electrochemical detection and quantification of Brilliant Blue FCF, particularly in the context of food analysis. mdpi.com These modifications can enhance the electroactive surface area and improve the sensitivity of detection methods. mdpi.com

Furthermore, Brilliant Blue FCF has been utilized as a model compound in studies investigating photocatalytic degradation processes, allowing researchers to evaluate the efficiency of different degradation methods. evitachem.com Studies have explored the use of modified nanomaterials, such as tungsten-doped TiO₂ hybrid nanoparticles, for the photocatalytic degradation of Brilliant Blue FCF, demonstrating enhanced efficiency compared to reagent-grade TiO₂. rsc.org

Sustainable and Novel Synthetic Methodologies for Brilliant Blue FCF Analogs

Research is ongoing to develop more sustainable and novel synthetic methodologies for Brilliant Blue FCF and its analogs. While the traditional synthesis involves chemical condensation and oxidation, greener approaches are being explored. encyclopedia.pubatamanchemicals.comwikipedia.org

Novel methods for the synthesis of materials used in the removal or detection of Brilliant Blue FCF from environmental matrices also highlight advancements in synthetic methodologies. For example, the green synthesis of nanomagnetic molecularly imprinted polymers (nanoMMIP) using water as a solvent has been reported for the efficient extraction of Brilliant Blue FCF from samples. researchgate.net This approach utilizes acryl amide and N,N′-methylene-bis-acrylamide as the functional monomer and cross-linking agent, respectively. researchgate.net

Another area of research involves the development of environmentally benign methods for synthesizing nanoparticles, such as biogenic silver nanoparticles, which have shown efficient catalytic ability in the degradation of Brilliant Blue FCF. nih.gov These methods often utilize natural extracts as reducing and stabilizing agents. nih.gov

Furthermore, investigations into the use of FDA-certified food dyes, including Brilliant Blue FCF, as organocatalysts in reactions like the chlorination of aromatics and heteroaromatics represent a novel application and an area of ongoing synthetic exploration. acs.org

The development of deep eutectic solvents (DES) for the microextraction of Brilliant Blue FCF in food matrices also aligns with green chemistry principles, favoring environmentally benign solvents for analytical procedures. cumhuriyet.edu.tr

Molecular Interactions and Mechanistic Elucidation

Interactions with Biological Macromolecular Systems

Brilliant Blue FCF (BB FCF) has been identified as a modulator of purinergic signaling, exhibiting selective inhibition of the pannexin-1 (Panx1) channel, an ATP release channel. nih.govnih.gov Structurally similar to the P2X7 receptor antagonist Brilliant Blue G (BBG), BB FCF demonstrates a distinct pharmacological profile. nih.govripublication.com Research has shown that BB FCF is a potent and selective inhibitor of Panx1 channels with an IC50 of 0.27 µM. nih.govnih.govripublication.com In contrast, it shows no significant inhibitory effect on the ionotropic P2X7 receptor (P2X7R) at concentrations as high as 100 µM. nih.govnih.govripublication.com This selectivity is noteworthy because P2X7R and Panx1 are often functionally coupled, and many compounds, including BBG, inhibit both, limiting their diagnostic utility. nih.govnih.gov

The selective action of BB FCF allows it to be used as a tool to pharmacologically distinguish the contributions of P2X7R and Panx1 in various physiological and pathological processes. patsnap.com For instance, while ligands of the P2X7R can inhibit Panx1 channels, BB FCF provides a means to target Panx1 directly without affecting P2X7R. nih.govripublication.com This specificity is highlighted by the reverse selectivity observed with oxidized ATP, a P2X7R antagonist that does not have a significant inhibitory effect on Panx1 channels. nih.govnih.gov The inhibitory effect of BB FCF on Panx1 channels has been shown to affect processes such as collagen-induced platelet aggregation by blocking these channels. wikipedia.org

Table 1: Inhibitory Action of Brilliant Blue FCF on Purinergic Receptors

| Compound | Target | Action | IC50 | Notes |

|---|---|---|---|---|

| Brilliant Blue FCF | Panx1 | Selective Inhibitor | 0.27 µM | No significant effect observed on P2X7R at concentrations up to 100 µM. nih.govnih.govripublication.com |

| Brilliant Blue FCF | P2X7R | No significant inhibition | >100 µM | Contrasts with the action of the structurally similar Brilliant Blue G (BBG). nih.govnih.govripublication.com |

Brilliant Blue FCF has demonstrated the ability to suppress the formation of amyloid fibrils from the protein lysozyme (B549824). encyclopedia.pub This inhibition of lysozyme fibrillogenesis occurs in a dose-dependent manner. encyclopedia.pub The formation of amyloid deposits from abnormally folded proteins is associated with a number of degenerative diseases, making the study of inhibitory compounds relevant. encyclopedia.pubox.ac.uk

The proposed mechanism for this inhibitory action involves the binding of Brilliant Blue FCF to the aggregation-prone regions of the lysozyme molecule. encyclopedia.pub This interaction interferes with the self-assembly process that leads to the formation of the characteristic cross-β-sheet structure of amyloid fibrils. ox.ac.uk Several biocompatible dyes, including Brilliant Blue FCF, have been shown to modulate the formation of fibrillar species derived from hen lysozyme. ox.ac.uk The ability to attenuate the formation of these protein aggregates suggests a potential role for such compounds in research related to amyloid diseases. encyclopedia.pub

Table 2: Effect of Brilliant Blue FCF on Lysozyme Aggregation

| Protein Model | Compound | Effect | Mechanism |

|---|---|---|---|

| Lysozyme | Brilliant Blue FCF | Suppression of amyloid fibril formation | Binding with the aggregation-prone region of lysozyme. encyclopedia.pub |

The interaction between Brilliant Blue FCF and proteins, such as lysozyme, has been characterized using various spectroscopic techniques. These methods provide insight into the conformational changes and binding events that occur when the dye interacts with the protein. Techniques including circular dichroism spectroscopy and fluorescence spectroscopy have been employed to study the structural features of lysozyme in the presence of Brilliant Blue FCF. encyclopedia.pub

Circular dichroism is used to analyze the secondary structure of the protein, revealing any changes in alpha-helix or beta-sheet content upon binding of the dye. encyclopedia.pub Fluorescence spectroscopy, particularly using fluorescent probes, can provide information about the microenvironment of specific amino acid residues and the binding affinity between the dye and the protein. researchgate.net For the related dye Brilliant Blue G, synchronous fluorescence and molecular docking have been used to explore binding sites and the types of interacting forces, which include hydrophobic interactions, hydrogen bonding, and electrostatic interactions. researchgate.net These spectroscopic approaches are crucial for elucidating the molecular mechanism by which Brilliant Blue FCF inhibits protein aggregation. encyclopedia.pubresearchgate.net

Interfacial and Solution-Phase Interaction Phenomena

Brilliant Blue FCF is frequently utilized as a dye tracer in hydrological studies to visualize water flow pathways in porous media like soil. nih.govnih.gov As an ionic organic molecule, its interaction with the solid phase is complex and crucial for the correct interpretation of flow patterns. nih.govnih.gov The sorption of Brilliant Blue FCF to soil is significantly influenced by the soil's physical and chemical properties. wikipedia.orgnih.gov

Batch sorption studies have shown that the process conforms to the Langmuir model, indicating that sorption occurs at specific sites on the soil particles and that these sites can become saturated. nih.govnih.gov Key findings from these studies include:

Influence of Soil Composition : Sorption is positively correlated with clay content and negatively correlated with organic carbon content. nih.govresearchgate.net Substantial sorption is observed in soils with high clay content and low pH. nih.govnih.gov

Effect of Ionic Strength : An increase in the ionic strength of the surrounding solution leads to increased sorption of the dye. nih.govnih.gov

pH Dependency : The dye's sorption is susceptible to changes in pH, which affects the surface charge of both the dye and the soil constituents. nih.gov Brilliant Blue FCF is particularly attracted to and sorbed in acidic soils. wikipedia.org

Cation Type : The type of background cation (e.g., Ca²⁺ or K⁺) does not appear to significantly influence the sorption process. nih.gov

The absorption spectrum of Brilliant Blue FCF in an aqueous solution is not sensitive to changes in pH or ionic strength, which is an advantageous property for its use as a tracer. nih.gov

Table 3: Factors Influencing Brilliant Blue FCF Sorption in Soil

| Factor | Influence on Sorption | Description |

|---|---|---|

| Clay Content | Positive Correlation | Higher clay content leads to increased sorption. nih.govresearchgate.net |

| Organic Carbon | Negative Correlation | Higher organic carbon content leads to decreased sorption. researchgate.net |

| pH | Dependent | Sorption is higher in acidic soils with lower pH. wikipedia.orgnih.govnih.gov |

| Ionic Strength | Positive Correlation | Increasing ionic strength enhances sorption. nih.govnih.gov |

| Cation Type | No significant influence | The type of background cation (e.g., Ca²⁺, K⁺) does not affect sorption. nih.gov |

Self-Association and Aggregation Behavior in Aqueous Systems

The behavior of Brilliant Blue FCF in aqueous solutions is influenced by intermolecular forces that can lead to self-association and aggregation. The molecular structure, featuring a large, delocalized π-electron system and polar sulfonate groups, predisposes the dye to various non-covalent interactions. The primary driving force for the aggregation of dye molecules like Brilliant Blue FCF in water is often attributed to dispersive interactions, specifically π-π stacking between the aromatic regions of the isoalloxazine units. rsc.org

In aqueous media, the aggregation of Brilliant Blue FCF is a dynamic process influenced by factors such as concentration, temperature, and ionic strength. At lower concentrations, the dye exists predominantly as monomers. However, as the concentration increases, the equilibrium shifts towards the formation of dimers and higher-order aggregates. This self-association is a critical factor as it can alter the tinctorial and physicochemical properties of the dye solution. Mechanistic studies suggest that electrostatic interactions, hydrogen bonding, and π-π interactions are all involved in the adsorption and aggregation processes of Brilliant Blue FCF. nih.gov The negatively charged sulfonate groups contribute to repulsive forces that can counteract aggregation, but these can be screened by the presence of electrolytes, thereby promoting association.

Research on similar organic molecules has shown that aggregation can be investigated through various techniques, including molecular dynamics (MD) simulations and Nuclear Overhauser effect (NOESY) measurements, which can confirm π-stacking of the aromatic rings. rsc.org While specific studies detailing the aggregation constants for Brilliant Blue FCF are sparse in the provided literature, the general principles of dye aggregation suggest a concentration-dependent equilibrium between monomeric and aggregated forms.

Host-Guest Inclusion Complex Formation (e.g., with Cyclodextrins)

Brilliant Blue FCF is capable of forming stable host-guest inclusion complexes with various macrocyclic host molecules, most notably cyclodextrins. mdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to encapsulate non-polar parts of guest molecules, like the aromatic rings of Brilliant Blue FCF. oatext.com

The formation of these inclusion complexes is primarily driven by hydrophobic interactions between the guest molecule and the cyclodextrin (B1172386) cavity. oatext.com Spectrofluorimetric studies have been employed to investigate the inclusion interaction of Brilliant Blue FCF with β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). spkx.net.cn These studies confirm the formation of a 1:1 host-guest complex. spkx.net.cn The encapsulation of the dye within the cyclodextrin cavity leads to a significant enhancement of its fluorescence intensity. spkx.net.cn This enhancement follows the order: β-CD < HE-β-CD < HP-β-CD. spkx.net.cn

The stoichiometry and stability of these complexes can be determined using various physicochemical methods. For instance, linear Hildebrand-Benesi plots derived from spectrofluorimetric data demonstrate the 1:1 stoichiometry. spkx.net.cn Other techniques like UV-Vis spectroscopy, ¹H NMR, surface tension, and conductivity measurements are also used to validate the complex formation and determine stability constants. researchgate.net The optimal conditions for the inclusion reaction between Brilliant Blue FCF and cyclodextrins have been found to be a reaction time of 30 minutes and a pH range of 4 to 10. spkx.net.cn

Table 1: Cyclodextrin Inclusion Complex Characteristics with Brilliant Blue FCF

| Host Molecule | Stoichiometry (Host:Guest) | Primary Interaction | Observed Effect |

|---|---|---|---|

| β-Cyclodextrin (β-CD) | 1:1 spkx.net.cn | Hydrophobic interactions oatext.com | Enhancement of fluorescence intensity spkx.net.cn |

| Hydroxyethyl-β-CD (HE-β-CD) | 1:1 spkx.net.cn | Hydrophobic interactions oatext.com | Greater fluorescence enhancement than β-CD spkx.net.cn |

Acid-Base Equilibria and Ionic-Molecular Form Distribution in Aqueous Solutions

The acid-base properties of Brilliant Blue FCF in aqueous solutions are complex, with the molecule exhibiting multiple protonation/deprotonation steps depending on the pH of the medium. As the pH changes, the dye undergoes four sequential acid-base transformations. researchgate.net These equilibria have been characterized using spectrophotometry and tristimulus colorimetry, leading to the determination of four distinct pKa values. researchgate.net

The distribution of the various ionic and molecular forms of Brilliant Blue FCF is directly dependent on these pKa values. A speciation diagram based on these constants indicates that at a pH value higher than 2, the dye predominantly carries a negative charge. researchgate.net The dominant form of the dye in many conditions is the electroneutral form. researchgate.net The molar absorptivity of this form (ε₆₂₅ = 0.97 × 10⁵) has been shown to increase with the dielectric permittivity of the solvent. researchgate.net

Table 2: Acid-Base Equilibria of Brilliant Blue FCF

| pKa Value | pH Range | Description |

|---|---|---|

| pKa₁ ≈ -0.5 | < -0.5 | First protonation equilibrium in highly acidic conditions. researchgate.net |

| pKa₂ ≈ 3.0 | -0.5 to 3.0 | Second acid-base transformation. researchgate.net |

| pKa₃ ≈ 7.6 | 3.0 to 7.6 | Third acid-base transformation, relevant in neutral pH range. researchgate.net |

The different protonated and deprotonated species of Brilliant Blue FCF exhibit distinct absorption spectra, which is the basis for its use as a pH indicator in certain applications and the reason its color is sensitive to the acidity of its environment.

Electrochemical Interfacial Behavior with Electrode Surfaces

The electrochemical behavior of Brilliant Blue FCF has been investigated at various electrode interfaces, providing insight into its redox properties and degradation mechanisms. Studies using cyclic voltammetry on a platinum electrode have shown that the dye undergoes electrochemical processes that are influenced by the composition of the electrolyte solution. electrochemsci.orgresearchgate.net

In aqueous solutions containing different sodium salts (NaX, where X = F⁻, Cl⁻, Br⁻, I⁻, SO₄²⁻), the counter-anion significantly affects the electrochemical behavior and degradation rate of the dye. electrochemsci.orgresearchgate.net Cathodic stripping voltammetry at an acetate (B1210297) buffer (pH 4.5) reveals a well-defined reduction peak for Brilliant Blue FCF at a potential of -0.76 V. researchgate.net The electrochemical degradation rate under constant current electrolysis was found to follow the order: I⁻ < SO₄²⁻ < F⁻ < Cl⁻ < Br⁻. electrochemsci.orgresearchgate.net This indicates that the presence of bromide ions facilitates the most rapid degradation. researchgate.net

Electrochemical impedance spectroscopy (EIS) has also been used to study the electrode-electrolyte interface. electrochemsci.orgresearchgate.net These measurements show a noticeable decrease in the double-layer capacity, which is related to the adsorption of ions and the permittivity at the interface. electrochemsci.org The mechanism of electrochemical degradation involves processes at the electrode surface that lead to the breakdown of both the chromophore and auxochrome groups of the dye molecule. researchgate.net

Table 3: Electrochemical Data for Brilliant Blue FCF

| Technique | Electrode | Medium | Key Finding/Value |

|---|---|---|---|

| Cyclic Voltammetry | Platinum | 0.1 M NaX (aq) | Counter-anion affects electrochemical behavior and degradation rate. electrochemsci.orgresearchgate.net |

| Cathodic Stripping Voltammetry | Hanging Mercury Drop Electrode | Acetate buffer (pH 4.5) | Reduction peak potential at -0.76 V. researchgate.net |

These studies demonstrate that electrochemical methods can be effectively used to characterize the interfacial behavior of Brilliant Blue FCF and to induce its degradation, which has implications for environmental remediation of dye-contaminated wastewater. electrochemsci.orgresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Brilliant Blue FCF |

| β-Cyclodextrin (β-CD) |

| mono[2-O-(2-hydroxyethyl)]-β-CD (HE-β-CD) |

| mono[2-O-(2-hydroxypropyl)]-β-CD (HP-β-CD) |

| Tartrazine (B75150) |

| Sodium Fluoride |

| Sodium Chloride |

| Sodium Bromide |

| Sodium Iodide |

| Sodium Sulfate (B86663) |

Environmental Fate and Remediation Strategies

Oxidative Degradation Pathways and Mechanisms

Oxidative processes are key to breaking down the complex structure of Brilliant Blue FCF. These methods often involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can attack and mineralize organic pollutants researchgate.netmdpi.com.

Photolytic and Photocatalytic Decomposition

Photolytic and photocatalytic methods utilize light energy to initiate or enhance the degradation of Brilliant Blue FCF.

Ultraviolet (UV) Radiation-Induced Degradation

While UV light alone may not be sufficient for complete degradation of Brilliant Blue FCF, it plays a crucial role in initiating photodegradation processes, particularly in the presence of photocatalysts or oxidizing agents mdpi.comlew.ro. Studies have shown that UV irradiation can lead to a decrease in the dye's absorbance maxima and a blue-shift in its UV-Vis spectrum, indicating structural changes researchgate.netnih.gov.

Advanced Oxidation Processes (AOPs) in Photodegradation (e.g., Photo-Fenton, UV/H2O2)

Advanced Oxidation Processes (AOPs) are powerful techniques for degrading organic pollutants through the generation of highly reactive species like hydroxyl radicals researchgate.netmdpi.comresearchgate.net. Photo-Fenton processes, which combine UV irradiation with iron ions and hydrogen peroxide (H₂O₂), have demonstrated superior performance in Brilliant Blue FCF decolorization and mineralization compared to UV or UV/H₂O₂ treatments alone lew.ropsu.eduresearchgate.net. The UV/H₂O₂ system is also an efficient treatment, offering advantages such as no sludge production and simplicity of operation lew.ro. Studies have shown that increasing H₂O₂ concentration can enhance the degradation rate, although there may be an optimal concentration beyond which the rate decreases lew.ro.

Heterogeneous Photocatalysis with Semiconductor Nanomaterials (e.g., TiO2, Doped TiO2, CuO-TiO2)

Heterogeneous photocatalysis, often employing semiconductor nanomaterials like titanium dioxide (TiO₂) under UV or visible light irradiation, is a widely used method for the degradation of dyes researchgate.netmdpi.commdpi.com. TiO₂ is favored due to its abundance, stability, non-toxic nature, and low cost researchgate.netmdpi.com. The photocatalytic degradation of Brilliant Blue FCF using TiO₂ under UV irradiation has been extensively studied researchgate.netmdpi.comnih.govmdpi.comresearchgate.net. This process involves the photoexcitation of the semiconductor, generating electron-hole pairs that lead to the formation of reactive species like hydroxyl radicals, which attack the dye molecule mdpi.com.

Modified or doped TiO₂ materials, such as tungsten-doped TiO₂ and CuO-TiO₂, have been investigated to enhance photocatalytic efficiency, including activity under visible light researchgate.netglobalauthorid.comrsc.org. CuO-TiO₂ nanocomposites, for instance, have shown complete degradation of Brilliant Blue FCF under both UV and visible light irradiation researchgate.net. The efficiency of TiO₂ photocatalysis can be influenced by factors such as pH, initial dye concentration, and the presence of salts mdpi.com. For example, maximum degradation has been observed under neutral conditions, and high dye concentrations can decrease efficiency due to reduced contact time with active sites mdpi.com. The presence of salts like NaCl and Na₂HPO₄ can also inhibit the degradation rate mdpi.com.

Identification and Characterization of Degradation By-products (e.g., LC/MS, MALDI-MS, 1H-NMR)

Identifying the intermediate products formed during the degradation of Brilliant Blue FCF is crucial for understanding the degradation pathways and assessing potential toxicity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-MS) are commonly used for this purpose researchgate.netnih.govcolab.wsacs.org.

Studies using LC/MS and MALDI-MS have identified several degradation products resulting from the UV-initiated photodegradation of Brilliant Blue FCF in the presence of TiO₂ researchgate.netnih.gov. The degradation primarily involves the sequential loss of N-ethyl and N-methylbenzene sulfonate (MBSA) groups researchgate.netnih.gov. Specific ions corresponding to molecules with one or two MBSA groups removed, with or without an ethyl group loss, have been detected researchgate.netnih.gov. A hydroxylated decomposition product has also been identified, supporting the assignment of oxidative attack on the N-methylene group researchgate.netnih.gov. Furthermore, the detection of products like 3-((ethylamino)methyl)benzenesulfonic acid suggests an aryl-oxidative elimination pathway researchgate.netnih.gov.

While complete decolorization can be achieved, it does not always equate to complete mineralization, and intermediate degradation products, including potentially toxic aromatic amines, may remain researchgate.netnih.gov.

Electrochemical Degradation Processes

Electrochemical processes offer an alternative approach for the degradation of Brilliant Blue FCF. These methods involve the use of electrodes to induce redox reactions that break down the dye molecule. Studies have explored the electrochemical behavior and degradation of Brilliant Blue FCF in aqueous solutions using techniques like cyclic voltammetry and electrochemical impedance spectroscopy electrochemsci.org. The efficiency of electrochemical degradation can be influenced by factors such as the type of electrode and the presence of different counter anions in the solution electrochemsci.org. A mechanism for complete electrochemical mineralization has been proposed based on experimental data electrochemsci.org.

Anodic and Cathodic Electrochemical Oxidation Mechanisms

Electrochemical degradation of Brilliant Blue FCF has been investigated as a method to decrease the toxicity of wastewaters containing this dye. Studies using a platinum electrode in aqueous solutions with different sodium salts (NaX, where X = F⁻, Cl⁻, Br⁻, I⁻, SO₄²⁻) have shown that the counter anion can influence the electrochemical behavior and degradation rate of Brilliant Blue FCF. electrochemsci.org The electrochemical degradation rate under constant current electrolysis in the presence of various counter anions followed the order: I⁻ < SO₄²⁻ < F⁻ < Cl⁻ < Br⁻. electrochemsci.org This suggests that the nature of the supporting electrolyte plays a role in the efficiency of the electrochemical oxidation process.

Chemical Oxidation with Reactive Species (e.g., Persulfate, Chlorine, Ozone)

Chemical oxidation using various reactive species has proven effective in the degradation of Brilliant Blue FCF. The UV/chlorine process, for instance, has been studied for its efficacy in degrading the dye. Factors such as pH, chlorine dosage, and reaction time influence the degradation efficiency. Under optimized conditions (pH = 3, chlorine dosage = 0.6 mM), over 95% of Brilliant Blue FCF was eliminated within 30 minutes. researchgate.net Scavenging studies indicated that hydroxyl radicals contributed significantly (66.9%) to the degradation, while chlorine radicals (17%) and dichlorine radicals (10.4%) played minor roles. researchgate.net

Oxidative treatments using UV/H₂O₂ and Fe²⁺/H₂O₂/UV (photo-Fenton) systems have also been explored for Brilliant Blue FCF decolorization. lew.ro The photo-Fenton oxidation demonstrated superior performance compared to the UV/H₂O₂ treatment, likely due to a greater generation of reactive oxygen species. lew.ro Increasing the concentration of H₂O₂ generally augmented the reaction rate constant, although this effect was observed up to a certain concentration (e.g., 4.0 × 10⁻⁴ M in one study). lew.ro

The degradation of Brilliant Blue FCF using potassium persulfate under natural sunlight irradiation has also been investigated, examining different persulfate to dye molar ratios. researchgate.net

Kinetic Analysis and Mechanistic Modeling of Degradation Reactions

Kinetic analysis is crucial for understanding the rate and pathway of Brilliant Blue FCF degradation reactions. Studies have shown that the degradation of Brilliant Blue FCF by various oxidation processes, including UV/H₂O₂ and photo-Fenton systems, often follows apparent first-order kinetics. lew.ro Electrochemical degradation processes have also been observed to follow first-order kinetics. electrochemsci.org The rate constants obtained from electrochemical degradation studies have shown agreement with those obtained through other experimental parameters. electrochemsci.org

Kinetic modeling of Brilliant Blue FCF discoloration by ozonation in aqueous solutions has been conducted to understand the reaction behavior under different ozone concentrations and pH conditions. mdpi.com Due to the structural complexity of the dye, which contains multiple chromophore groups and potential attack centers, several oxidation by-products can form. mdpi.com A kinetic model based on mass transfer coupled with a chain reaction in the bulk liquid phase has been proposed and successfully tested at neutral pH. mdpi.com The photodegradation rates of azo dyes, including Brilliant Blue FCF, can often be approximated as pseudo-first-order kinetics based on the Langmuir-Hinshelwood model. researchgate.net The degradation kinetics are influenced by parameters such as pH, catalyst concentration, substrate concentration, and the presence of electron acceptors. researchgate.net

Biological Remediation and Biotransformation Studies

Biological methods offer an environmentally friendly approach to the remediation of Brilliant Blue FCF, utilizing the metabolic capabilities of microorganisms or enzymes to break down the dye.

Microbial Biodegradation by Specific Microorganisms (e.g., Cyanobacteria, Fungi)

Microbial biodegradation by specific microorganisms is a promising route for the removal of Brilliant Blue FCF. Certain microorganisms, including some species of cyanobacteria and fungi, have demonstrated the ability to decolorize or degrade various synthetic dyes. Research in this area focuses on identifying efficient microbial strains and optimizing conditions for the biodegradation of Brilliant Blue FCF in contaminated water.

Enzymatic Decolorization and Mineralization Processes

Enzymatic processes, often involving oxidoreductase enzymes produced by microorganisms, can lead to the decolorization and potentially mineralization of Brilliant Blue FCF. These enzymes catalyze reactions that break down the chromophoric groups responsible for the dye's color. Studies aim to isolate and characterize enzymes effective against Brilliant Blue FCF and explore their application in enzymatic remediation systems. The order of decolorization and mineralization of dyes can differ depending on factors such as the surface properties of catalysts used in conjunction with enzymatic processes and the molecular structure and degradation pathway of the dye. researchgate.net

Hybrid Biological-Physicochemical Approaches for Elimination from Aqueous Phases

Hybrid approaches combine biological and physicochemical methods to enhance the removal efficiency of Brilliant Blue FCF from aqueous phases. These integrated systems leverage the advantages of different techniques to achieve more comprehensive degradation or removal. For example, combining biological treatment with adsorption, filtration, or advanced oxidation processes can lead to improved performance compared to using a single method. Research explores various combinations to develop efficient and cost-effective hybrid systems for Brilliant Blue FCF remediation.

Adsorption and Separation Technologies for Brilliant Blue FCF Removal

Adsorption involves the accumulation of the dye molecules onto the surface of a solid material (adsorbent). The effectiveness of this process depends on the properties of both the adsorbent and the dye, as well as environmental factors such as pH, contact time, and temperature researchgate.netdergipark.org.tr.

Adsorption onto Novel Sorbents (e.g., Magnetic Crosslinked Chitosan (B1678972) Beads, Graphene Oxide, Activated Carbon, Amberlite XAD-8 Resin)

Numerous novel and conventional sorbent materials have been investigated for their ability to remove Brilliant Blue FCF from water.

Magnetic Crosslinked Chitosan Beads: Magnetic crosslinked chitosan beads have been explored as adsorbents for Brilliant Blue FCF removal from aqueous solutions dergipark.org.trdergipark.org.tr. Chitosan, a natural aminopolysaccharide, can be crosslinked to improve its stability and adsorption capacity mdpi.com. The addition of magnetic properties facilitates easy separation of the adsorbent from the treated water after the adsorption process dergipark.org.tr. Studies have shown that the adsorption of Brilliant Blue FCF onto magnetic crosslinked chitosan beads is influenced by pH, contact time, and initial dye concentration dergipark.org.tr. Maximum adsorption has been observed at a pH of 2.0, with equilibrium attained within 150 minutes dergipark.org.trdergipark.org.tr. The adsorption process is suggested to be chemisorption, based on estimated energy values dergipark.org.trdergipark.org.tr. Crosslinking chitosan beads with epichlorohydrin (B41342) has also been shown to significantly improve their biosorption capacity for Brilliant Blue FCF, with a high removal efficiency observed at pH 3.0 mdpi.com.

Graphene Oxide: Graphene oxide (GO) and GO-based materials have been utilized as adsorbents for dye removal due to their large surface area and functionalization capabilities dost.gov.ph. While Brilliant Blue FCF molecules can be negatively charged in water at certain pH levels, adsorption onto negatively charged activated carbon has been observed, suggesting the phenomenon is complex and not solely dependent on simple electrostatic attraction nih.govmdpi.com. Studies investigating hybrid methods using graphene oxide combined with activated sludge have explored its potential in wastewater treatment, although Brilliant Blue FCF has shown resistance to short-term biodegradation in the presence of such additives mdpi.com. Composites of graphene oxide with other materials, such as activated montmorillonite (B579905) and gelatin, have also been developed and tested for anionic dye adsorption, with promising results regarding removal rate and reusability ijcce.ac.ir.

Activated Carbon: Activated carbon in various forms is a widely used adsorbent for dye removal due to its high porosity and surface area nih.gov. Coal-based granular activated carbon has been investigated for Brilliant Blue FCF adsorption, with studies focusing on the effects of adsorbent dose, initial concentration, contact time, and temperature researchgate.net. Activated carbon derived from Sapelli wood sawdust, functionalized to be magnetic, has also been shown to effectively adsorb Brilliant Blue FCF nih.govresearchgate.net. This magnetic activated carbon exhibited good textural properties and ferromagnetic behavior, allowing for easy separation nih.govresearchgate.net. The adsorption process using this material was found to be fast nih.govresearchgate.net.

Amberlite XAD-8 Resin: Amberlite XAD-8 is a non-ionic macroporous polymeric resin known for its ability to adsorb hydrophobic substances from aqueous solutions through mechanisms like hydrophobic interactions and Van der Waals forces evitachem.com. It has been successfully employed in solid-phase extraction methods for the simultaneous preconcentration and determination of Brilliant Blue FCF and other dyes from foodstuffs researchgate.netscience.gov. This indicates its effectiveness in adsorbing Brilliant Blue FCF from aqueous matrices researchgate.net.

Equilibrium and Kinetic Modeling of Adsorption Processes

Understanding the equilibrium and kinetic aspects of Brilliant Blue FCF adsorption onto different sorbents is crucial for optimizing removal processes and designing treatment systems.

Equilibrium Modeling: Adsorption equilibrium describes the distribution of the dye molecules between the liquid phase and the solid adsorbent surface at a state of equilibrium. Various isotherm models are used to describe this distribution, including the Langmuir, Freundlich, and Dubinin-Radushkevich (D-R) models dergipark.org.trdergipark.org.trresearchgate.net. For the adsorption of Brilliant Blue FCF onto magnetic crosslinked chitosan beads, the Dubinin-Radushkevich model has been reported to best describe the equilibrium sorption dergipark.org.trdergipark.org.tr. Studies on coal-based granular activated carbon found that the Freundlich model provided the best correlation for the experimental data researchgate.net. The Langmuir isotherm has also been reported to fit the adsorption of Brilliant Blue FCF on crosslinked chitosan beads, suggesting monolayer adsorption mdpi.comresearcher.life. The Sips model has also been found to fit equilibrium data for Brilliant Blue FCF adsorption onto magnetic activated carbon from Sapelli wood sawdust researchgate.net.

Kinetic Modeling: Adsorption kinetics describes the rate at which the adsorption process occurs. Kinetic models help in understanding the mechanism of adsorption. Commonly used models include the pseudo-first-order and pseudo-second-order kinetic models researchgate.net. For Brilliant Blue FCF adsorption onto coal-based granular activated carbon, the pseudo-second-order kinetic equation has been shown to describe the adsorption kinetics well researchgate.net. Similarly, the pseudo-second-order model has been found to be suitable for describing the adsorption kinetics of Brilliant Blue FCF onto magnetic activated carbon from Sapelli wood sawdust nih.govresearchgate.net. For crosslinked chitosan beads, the adsorption kinetics of Brilliant Blue FCF also followed a pseudo-second-order model mdpi.comdntb.gov.ua. In some cases, the Elovich model has also been found appropriate for describing the kinetics of Brilliant Blue FCF adsorption researchgate.net.

Thermodynamic Studies: Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insights into the spontaneity and nature of the adsorption process. A negative Gibbs free energy value indicates a spontaneous adsorption process mdpi.comresearchgate.netjcchems.com. Positive enthalpy values suggest an endothermic adsorption, while negative enthalpy values indicate an exothermic process researchgate.netjcchems.com. Negative entropy values can indicate a decrease in randomness at the solid-solution interface during adsorption jcchems.com. Studies on coal-based granular activated carbon showed that the adsorption of Brilliant Blue FCF was spontaneous and endothermic researchgate.net. For activated carbon derived from Nigella sativa L. waste, the adsorption was found to be spontaneous and exothermic jcchems.com. The adsorption onto crosslinked chitosan beads was also found to be spontaneous mdpi.com.

Here is a summary of some research findings on Brilliant Blue FCF adsorption:

| Adsorbent | Optimal pH | Equilibrium Model (Best Fit) | Kinetic Model (Best Fit) | Adsorption Capacity (where available) | Nature of Adsorption (where available) |

| Magnetic Crosslinked Chitosan Beads | 2.0 | Dubinin-Radushkevich | Not specified in snippets | Not specified in snippets | Chemisorption |

| Crosslinked Chitosan Beads (Epichlorohydrin) | 3.0 | Langmuir | Pseudo-second-order | 600 mg/g mdpi.com | Spontaneous |

| Coal-Based Granular Activated Carbon | Not specified in snippets | Freundlich | Pseudo-second-order | Not specified in snippets | Spontaneous, Endothermic |

| Magnetic Activated Carbon (Sapelli wood) | 4.0 | Sips | Pseudo-second-order | 105.88 mg/g (at 55 °C) researchgate.net | Spontaneous, Endothermic |

| Activated Carbon (Nigella sativa L. waste) | Not specified in snippets | Freundlich | Pseudo-second-order | Not specified in snippets | Spontaneous, Exothermic |

| Amberlite XAD-8 Resin | Not specified in snippets | Not specified in snippets | Not specified in snippets | Effective for adsorption researchgate.net | Not specified in snippets |

| Graphene Oxide | Not specified in snippets | Not specified in snippets | Not specified in snippets | Explored for composites ijcce.ac.ir | Complex interactions nih.govmdpi.com |

This table summarizes findings from the provided search results regarding the adsorption of Brilliant Blue FCF onto various materials and the modeling approaches used.

Advanced Analytical Methodologies for Detection and Quantification

Spectroscopic Characterization and Quantitative Analysis

Spectroscopic methods provide valuable insights into the concentration and behavior of Brilliant Blue FCF in different matrices.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination and Mechanistic Insight

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of Brilliant Blue FCF due to its characteristic absorption in the visible spectrum. BB FCF in aqueous solution exhibits a maximum absorption wavelength (λmax) typically around 628-630 nm, which is responsible for its vibrant blue color. lew.rofao.orgnih.govatamanchemicals.com The intensity of this absorbance is directly proportional to the concentration of the dye, following the Beer-Lambert Law, allowing for straightforward concentration determination. lew.ronih.govmedilam.ac.ir

UV-Vis spectroscopy is also instrumental in studying the degradation mechanisms of Brilliant Blue FCF. Changes in the UV-Vis spectra, such as a decrease in absorbance intensity at the λmax and potential shifts in wavelength (e.g., blue-shift), can indicate the breakdown of the dye's chromophore structure during degradation processes like photodegradation or electrochemical degradation. lew.ronih.govnih.govresearchgate.netelectrochemsci.org For instance, studies on the photodegradation of BB FCF in the presence of TiO2 photocatalysts have shown a decrease in absorbance maxima and an associated blue-shift upon UV exposure in solution, indicating the decomposition of the dye. nih.govresearchgate.net Similarly, UV-Vis spectrophotometry has been used to monitor the electrochemical degradation rate of BB FCF in the presence of various counter anions, demonstrating that the degradation follows first-order kinetics. electrochemsci.org

UV-Vis spectroscopy can be coupled with extraction methods, such as ionic liquid independent disperse liquid–liquid micro-extraction (IL-IDLLME), to enhance the sensitivity of BB FCF determination in complex samples like food and cosmetic products. rsc.org This approach allows for the preconcentration of the dye before spectroscopic analysis, improving the limit of detection. rsc.org

| Method | Application | Key Observation | Reference |

| UV-Vis Spectrophotometry | Concentration determination | Absorbance at λmax (ca. 628-630 nm) proportional to concentration. lew.rofao.orgnih.govatamanchemicals.com | lew.rofao.orgnih.govatamanchemicals.commedilam.ac.ir |

| UV-Vis Spectroscopy (Degradation Studies) | Monitoring photodegradation in solution | Decrease in absorbance at λmax, blue-shift upon UV exposure. nih.govresearchgate.net | nih.govresearchgate.net |

| UV-Vis Spectrophotometry (Degradation Studies) | Monitoring electrochemical degradation rate | Decrease in absorbance, first-order kinetics. electrochemsci.org | electrochemsci.org |

| UV-Vis Spectroscopy with IL-IDLLME | Determination in food and cosmetic samples | Enhanced sensitivity through preconcentration. rsc.org | rsc.org |

Fluorescence Spectroscopy for Probing Molecular Interactions

While primarily known for its strong absorption, Brilliant Blue FCF can also be investigated using fluorescence spectroscopy, particularly in the context of its interactions with other molecules. Fluorescence spectroscopy can be employed to study phenomena such as fluorescence quenching, which can occur when BB FCF interacts with certain substances. researchgate.net This quenching effect can form the basis for developing nanosensors for the detection and determination of BB FCF. researchgate.net For example, a nanosensor based on L-cysteine capped cadmium sulfide (B99878) quantum dots has been developed, where the addition of BB FCF induces fluorescence quenching through an inner filter effect, allowing for its detection in food samples. researchgate.net

Tristimulus Colorimetry for Ionization Constant Determination

Tristimulus colorimetry, in conjunction with spectrophotometry, has been utilized to study the acid-base properties of Brilliant Blue FCF in aqueous solutions and to define its ionization constants. atamanchemicals.comresearchgate.netscience.govscience.govresearchgate.net This method allows for the determination of the pKa values of the dye's functional groups, which is essential for understanding its behavior and ionic-molecular forms across different pH conditions. atamanchemicals.comresearchgate.netscience.gov The determined ionization constants are then used to construct distribution diagrams of the coexisting acid-base forms of the dye. atamanchemicals.comresearchgate.netscience.gov Studies have shown that the dominant form of BB FCF is the electroneutral form, and its molar absorptivity can be influenced by the dielectric permittivity of the solvent. atamanchemicals.comresearchgate.netscience.gov

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry offer powerful tools for the separation, identification, and quantification of Brilliant Blue FCF and its degradation products in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Environmental Trace Analysis and Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC/MS), including its hyphenated techniques like LC-tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS), is widely applied for the analysis of Brilliant Blue FCF, particularly for environmental trace analysis and the identification of its degradation products. nih.govresearchgate.netresearchgate.netnih.govchromatographyonline.comnih.gov

LC/MS methods provide high sensitivity and selectivity, making them suitable for detecting low concentrations of BB FCF in environmental water samples. researchgate.net A method involving solid phase extraction coupled with LC/MS (ESI negative ion mode) has been developed for the determination of BB FCF in environmental water, demonstrating high recovery rates and the presence of the dye in various river samples. researchgate.net

Furthermore, LC/MS is invaluable for elucidating the degradation pathways of Brilliant Blue FCF by identifying and characterizing intermediate and final degradation products. nih.govresearchgate.netnih.govnih.gov Reversed-phase liquid chromatography coupled with mass spectrometry and tandem mass spectrometry has been employed to follow the kinetics of BB FCF degradation under oxidative conditions and identify intermediates. nih.gov Studies on the photodegradation of BB FCF using LC/MS have identified decomposition products resulting from the sequential loss of N-ethyl and N-methylbenzene sulfonate (MBSA) groups. nih.govresearchgate.net LC/MS analysis has indicated that key oxidation processes involve the attack of the N-methylene group, leading to the elimination of ethyl or MBSA groups, and can also involve aryl-oxidative elimination. nih.govresearchgate.net UPLC-TOF-MS has also been used for the quantitative analysis of BB FCF and the investigation of potential transformation products in complex biological matrices. nih.gov

| Technique | Application | Key Findings/Capabilities | Reference |

| LC/MS | Environmental trace analysis in water | High sensitivity and selectivity; detection in river samples. researchgate.net | researchgate.net |

| LC/MS, LC-MS/MS | Identification of degradation products | Elucidation of degradation pathways; identification of products from loss of N-ethyl and MBSA groups. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| UPLC-TOF-MS | Quantitative analysis and transformation product investigation in biological samples | Analysis of BB FCF concentration; investigation of potential degradation products. nih.gov | nih.gov |

| LC/MS (UHPLC-MS) | Simultaneous determination with other food additives in beverages | Method development for multi-analyte analysis; influence of pH on peak intensity observed. chromatographyonline.com | chromatographyonline.com |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-MS) for Solid-State Degradation Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-MS) is a valuable technique for analyzing the degradation of Brilliant Blue FCF, particularly in the solid state. nih.govresearchgate.netcolab.wsresearchgate.net This method is suitable for analyzing solid samples without extensive preparation, providing information about the molecular species present.

MALDI-MS has been used to observe the degradation of Brilliant Blue FCF in the solid state, such as its photodegradation in the presence of TiO2. nih.govresearchgate.netcolab.ws Studies have shown that MALDI-MS can identify certain degradation products that are also observed in aqueous degradation studies by LC/MS, such as ions corresponding to the loss of MBSA and ethyl groups. nih.govresearchgate.net This demonstrates the utility of MALDI-MS in complementing LC/MS analysis for a comprehensive understanding of BB FCF degradation across different phases. nih.govresearchgate.net

Electrochemical Sensing Platforms and Principles

Electrochemical methods provide a versatile and often cost-effective means for analyzing electroactive compounds like BB FCF. These techniques rely on measuring the electrical response generated by the interaction of the analyte with an electrode surface.

Voltammetric Methods (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry, Cathodic/Anodic Stripping Voltammetry)

Voltammetry involves applying a varying potential to a working electrode and measuring the resulting current. Different voltammetric techniques offer distinct advantages for BB FCF detection. Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV) are commonly employed.

Studies have demonstrated the application of DPV for the simultaneous quantification of BB FCF and other food dyes like tartrazine (B75150). For instance, a glassy carbon electrode (GCE) modified with MnO₂ nanorods was used for the simultaneous determination of tartrazine and BB FCF using anodic DPV in phosphate (B84403) buffer at pH 7.0. mdpi.comnih.govmdpi.com This method achieved detection limits of 43 nM for tartrazine and 41 nM for BB FCF. mdpi.comnih.govmdpi.com The voltammetric behavior of BB FCF on the MnO₂ nanorods-modified electrode showed a significant difference compared to a bare GCE, with enhanced oxidation currents. mdpi.com The oxidation of BB FCF on this modified electrode was found to be irreversible, as confirmed by the absence of cathodic steps and the anodic shift of oxidation potentials with increasing potential scan rate in cyclic voltammetry. mdpi.com

Another approach utilized a multi-walled carbon nanotube (MWCNT)-modified electrode for the voltammetric determination of BB FCF and Allura Red in isotonic sport drinks. scilit.comresearchgate.net Cyclic and differential pulse voltammetry were used to study the electrochemical behavior of the dyes. scilit.comresearchgate.net Under optimized conditions, this sensor showed a linear response to BB FCF with a detection limit of 52 μg L⁻¹. scilit.comresearchgate.net

Cathodic stripping voltammetry has also been successfully applied for the qualitative and quantitative determination of Brilliant Blue FCF in binary mixtures with other dyes in commercial food products. electrochemsci.orgresearchgate.net

Design and Fabrication of Chemically Modified Electrodes (e.g., Nanomaterial-based, Molecularly Imprinted Polymers)

The sensitivity and selectivity of electrochemical sensors for BB FCF are significantly enhanced by modifying the electrode surface with various materials. Nanomaterials and molecularly imprinted polymers (MIPs) are frequently used for this purpose.

Nanomaterial-based modifications offer increased surface area and improved electron transfer kinetics. Examples include the use of MnO₂ nanorods dispersed in a surfactant solution to modify a GCE for the simultaneous determination of tartrazine and BB FCF. mdpi.commdpi.com This modification led to a 7.9-fold increase in the electroactive surface area and a substantial decrease in electron transfer resistance. mdpi.comnih.govmdpi.comresearchgate.net Mixed metal oxide nanoparticles, such as a mixture of cerium dioxide and iron(III) oxide nanoparticles, have also been used to modify glassy carbon electrodes for the voltammetric determination of BB FCF. mdpi.com

Polymeric films, including electropolymerized materials, can also serve as effective electrode modifiers. An ultrasensitive electrochemical platform for BB FCF detection in soft drinks was developed using a carbon paste electrode modified with copper oxide nanoparticles and a poly(crystal violet) film. nih.gov Crystal violet was electropolymerized on the surface of the nanoparticle-modified electrode. nih.gov

Molecularly Imprinted Polymers (MIPs) provide selective recognition sites for the target analyte. A dual-templated MIP based electrochemical sensor was developed for the simultaneous analysis of BB FCF and tartrazine. colab.wsresearcher.liferesearchgate.netchristuniversity.in This involved electropolymerizing a MIP layer using 3-aminophenyl boronic acid (3-APBA) as the monomer and both BB FCF and tartrazine as templates on a carbon fibre paper electrode. colab.ws The removal of the template molecules created complementary binding sites on the MIP film, enhancing the selectivity for the target dyes. colab.ws Nanomagnetic molecularly imprinted polymers have also been synthesized for the solid-phase extraction of brilliant blue FCF from real samples, demonstrating high efficiency and selective binding capacity. researchgate.net

Electrocatalytic Behavior and Mechanism Elucidation on Modified Surfaces

Modified electrodes can exhibit electrocatalytic behavior, facilitating the electron transfer process of BB FCF and leading to enhanced voltammetric signals. The MnO₂ nanorods-modified electrode showed electrocatalytic properties towards the oxidation of tartrazine, although an anodic shift was observed for BB FCF, possibly due to its structural properties. mdpi.com The enhanced oxidation currents on the modified electrode compared to bare GCE were attributed to both the increased electroactive surface area and potential preconcentration of the dyes at the electrode surface. mdpi.com

Studies investigating the electrocatalytic behavior of BB FCF films on modified electrodes have explored their interactions with different films like Nafion and PDDA (Poly(diallyldimethylammonium Chloride)) using techniques such as cyclic voltammetry and EQCM. airitilibrary.com Electrocatalytic reduction of oxygen and oxidation of species like ascorbic acid and L-cysteine by BB FCF films have also been investigated. airitilibrary.com

The mediating mechanism of modifiers, such as polymerized brilliant blue on a carbon paste electrode for sensing pharmaceutical samples, has been studied using quantum chemical modeling. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) for Interface Characterization

Electrochemical Impedance Spectroscopy (EIS) is a valuable technique for characterizing the properties of the electrode-electrolyte interface and the changes occurring upon electrode modification and analyte interaction. EIS involves applying a small AC potential perturbation and measuring the impedance response over a range of frequencies. gamry.combiologic.net

EIS has been used to assess the electrochemical properties of modified electrodes, such as the poly(crystal violet)/copper oxide nanoparticles modified carbon paste electrode developed for BB FCF detection. nih.gov The MnO₂ nanorods-modified electrode showed a significant decrease in electron transfer resistance compared to a bare GCE, as characterized by EIS, indicating improved charge transfer kinetics. mdpi.comnih.govmdpi.comresearchgate.net The effect of counter anions on the electrochemical behavior of Brilliant Blue FCF on a platinum electrode has also been investigated using EIS. electrochemsci.orgresearchgate.net EIS is commonly used to evaluate parameters like solution resistance, double layer capacitance, and charge transfer resistance, which provide insights into the interfacial properties and the effectiveness of electrode modifications. gamry.com

Hybrid Analytical Systems and Novel Detection Principles

Combining different analytical techniques can lead to hybrid systems with enhanced performance for BB FCF analysis, leveraging the strengths of each method.

Aqueous Two-Phase Systems Coupled with Spectrophotometry

Aqueous Two-Phase Systems (ATPS) offer a simple and effective method for the extraction and preconcentration of analytes from complex matrices, which can then be coupled with a detection technique like spectrophotometry. ATPS are typically formed by mixing two incompatible polymers or a polymer and a salt in water, resulting in the formation of two distinct aqueous phases. medilam.ac.ircapes.gov.br

A novel spectrophotometric procedure using an ATPS has been developed for the determination of Brilliant Blue FCF in water and food samples. medilam.ac.irresearchgate.netresearchgate.netmedilam.ac.ir In this method, an appropriate amount of polyethylene (B3416737) glycol (PEG) and a salt (e.g., sodium carbonate) are added to the aqueous sample. researchgate.net After mixing and phase separation, the BB FCF is extracted into one of the phases (typically the PEG-rich phase). medilam.ac.irresearchgate.net The concentration of the extracted BB FCF is then determined by measuring its absorbance using spectrophotometry at its maximum wavelength (around 632-634 nm). medilam.ac.irresearchgate.netmedilam.ac.ir

This ATPS-spectrophotometry method has shown good sensitivity and has been successfully applied to the analysis of BB FCF in spiked samples with satisfactory recovery rates. researchgate.netresearchgate.netmedilam.ac.ir Linear calibration curves were obtained over specific concentration ranges, and low detection limits were achieved. researchgate.netmedilam.ac.ir The effects of various parameters such as the type and concentration of PEG and salt, pH, and temperature on the extraction efficiency have been investigated to optimize the method. medilam.ac.irresearchgate.netmedilam.ac.ir

Here is a summary of analytical performance data for some of the discussed electrochemical and hybrid methods for Brilliant Blue FCF detection:

| Method | Electrode Modification / System Components | Detection Technique | Linear Range | Detection Limit | Sample Type Analyzed | Reference |

| Voltammetry | MnO₂ nanorods/GCE | DPV | 0.25–2.5 µM and 2.5–15 µM | 41 nM | Soft and isotonic sports drinks | mdpi.comnih.govmdpi.com |

| Voltammetry | MWCNT/GCE | CV/DPV | Not explicitly stated for BB FCF | 52 μg L⁻¹ | Isotonic sport drinks | scilit.comresearchgate.net |

| Electrochemical Sensor | Poly(crystal violet)/CuO nanoparticles/Carbon paste electrode | DPV | 0.01-1.00 nmol/L | 3 pmol/L | Soft drinks | nih.gov |

| Electrochemical Sensor | Dual-templated MIP (3-APBA, BB FCF, Tartrazine)/Carbon fibre paper | Not explicitly stated | Not explicitly stated | Not explicitly stated | Beverage and food samples | colab.ws |

| Hybrid System | ATPS (PEG-4000/Na₂CO₃) | Spectrophotometry | 0.25–750 ng/mL | 0.12 ng/mL | Water and food samples | researchgate.net |

| Hybrid System | ATPS (PEG-6000/Salt) | Spectrophotometry | 0.2–260 ng mL⁻¹ | 0.017 ng mL⁻¹ | Food samples | medilam.ac.ir |

Surface-Enhanced Raman Spectroscopy (SERS) for On-chip Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that leverages the enhanced Raman scattering signal of analytes adsorbed onto plasmonic nanostructures. This enhancement allows for highly sensitive detection, even at trace levels. The integration of SERS with microfluidic chips offers advantages such as reduced sample volume, faster analysis times, and the potential for portable or on-site detection platforms. researchgate.net

While Brilliant Blue FCF is a fluorescent dye, which can sometimes interfere with traditional Raman spectroscopy, SERS can be employed as an alternative detection method. metrohm.commetrohm.com However, Brilliant Blue FCF is also noted as having a weak SERS signal, often requiring sample extraction or specific SERS substrates for detectable signals. metrohm.commetrohm.com

Studies have demonstrated the application of SERS for detecting Brilliant Blue FCF, sometimes in combination with other dyes. For instance, a SERS-based method using Fe₃O₄@Au core-shell nanoparticles has been developed for the rapid detection of Brilliant Blue and Acid Orange II in food samples. nih.gov Another study successfully employed an electrochemically created Au–AuOₓ nanostructure SERS substrate for the simultaneous identification and quantification of Brilliant Blue FCF and Indigo Carmine. acs.org This substrate demonstrated a significant enhancement factor and high stability. acs.org

The development of on-chip SERS platforms for Brilliant Blue FCF detection often involves incorporating SERS-active substrates within microfluidic channels. These substrates can consist of various metallic nanoparticles, such as gold (Au) or silver (Ag) nanoparticles, synthesized through different methods. researchgate.net The design and uniformity of these nanostructures play a crucial role in the SERS enhancement and the reproducibility of quantitative analysis. researchgate.netacs.orgresearchgate.net

Quantitative SERS analysis of Brilliant Blue FCF on-chip requires careful consideration due to signal variability that can arise from the non-uniform distribution of "hotspots" on the SERS substrate. researchgate.netresearchgate.net However, efforts have been made to achieve convincing quantitative results. researchgate.net For example, a study utilizing uniform Au "film over nanospheres" (FON) substrates and the Raman signal from the silicon support as an internal standard demonstrated quantitative determination of analytes with sufficient sensitivity. researchgate.net Another approach to improve reproducibility in flowing solutions involves fixing laser spots within the microfluidic channel and continuously measuring the scattering signal, which can benefit from ensemble averaging effects. d-nb.info

While specific data tables detailing the quantitative SERS analysis of Brilliant Blue FCF on-chip were not extensively available in the provided search results, the research indicates the feasibility of such approaches. For instance, the study using the Au–AuOₓ substrate reported a quantitative relationship between the SERS signal intensity and the concentration of Brilliant Blue FCF. acs.org

The integration of SERS with microfluidics holds promise for rapid, sensitive, and potentially portable detection and quantification of Brilliant Blue FCF in various matrices. researchgate.net Further research continues to focus on developing more sensitive, reproducible, and robust on-chip SERS platforms for this purpose.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of Brilliant Blue FCF. DFT methods, such as the B3LYP functional with basis sets like 6-31G (d,p), can be used to estimate the reactivity of the molecule mdpi.com. These calculations can provide quantum chemical descriptors that help predict reactivity mdpi.comdergipark.org.tr.

Studies have utilized DFT to predict the redox reactive sites of Brilliant Blue FCF when used as a modifier in electrochemical sensors mdpi.comresearchgate.net. The optimized geometries, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps of the molecule can be obtained through these calculations mdpi.com. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic properties and chemical stability of the molecule dergipark.org.tr. The gap between the HOMO and LUMO energy values is indicative of the molecule's chemical stability dergipark.org.tr.

DFT calculations have shown that Brilliant Blue FCF can exhibit a high electro-donating ability, suggesting high reactivity performance towards electrochemical sensing of target analytes mdpi.com. The prediction of these redox reactive sites through quantum chemical modeling can contribute to establishing modifier–analyte interaction mechanisms mdpi.comresearchgate.net.

Molecular Dynamics Simulations of Brilliant Blue FCF Interactions with Complex Systems

Molecular dynamics (MD) simulations are valuable for studying the interactions of Brilliant Blue FCF with complex systems. These simulations can provide insights into the dynamic behavior and binding characteristics of the dye.

While direct MD simulations specifically focused only on Brilliant Blue FCF's interactions with complex systems like proteins or membranes were not prominently detailed in the search results, related studies on similar triphenylmethane (B1682552) dyes or other colorants provide context for this type of investigation researchgate.netuea.ac.uk. For instance, molecular docking and molecular dynamics simulations have been used to investigate the binding sites and interactions between lysozyme (B549824) and erythrosine B, another dye researchgate.net. Similarly, a study exploring natural blue pigments used molecular dynamics simulations to understand the mechanisms by which acylation and glycosylation affect the color shifts of anthocyanins uea.ac.uknih.gov. These examples highlight the applicability of MD simulations in understanding the interactions of dye molecules with biological or complex chemical environments.

In the context of Brilliant Blue FCF, MD simulations could be applied to explore its interactions with various substrates, solvents, or biological molecules, providing dynamic insights beyond static quantum chemical calculations.

Spectroscopic Property Prediction and Correlation with Molecular Structure

Computational methods are also employed to predict the spectroscopic properties of Brilliant Blue FCF and correlate them with its molecular structure. UV-Vis spectrophotometry is a key experimental technique for studying the absorption characteristics of the dye fao.orgelectrochemsci.orgresearchgate.net.

The molecular structure of Brilliant Blue FCF, containing benzene (B151609) rings as chromophore groups and sulfate (B86663) and amine functionalities as auxochrome groups, dictates its absorption spectrum electrochemsci.org. Computational approaches can complement experimental spectrophotometry by predicting absorption maxima and analyzing the electronic transitions responsible for the observed color uea.ac.uknih.gov.

Studies on similar compounds have demonstrated the use of quantum mechanical simulations to explore mechanisms underlying bathochromic shifts and correlate UV-VIS absorbance with structural parameters like dihedral angles uea.ac.uk. For Brilliant Blue FCF, computational methods can help understand how structural variations or interactions with the environment might influence its characteristic absorption around 629-630 nm fao.orgnih.govelectrochemsci.org.

Computational Modeling of Degradation Pathways and By-product Formation

Computational modeling is a useful tool for investigating the degradation pathways of Brilliant Blue FCF and predicting the formation of by-products under various conditions, such as advanced oxidation processes.

Studies on the degradation of Brilliant Blue FCF using methods like ozonation or photocatalysis have identified various by-products science.govmdpi.comresearchgate.net. Computational modeling, potentially coupled with experimental techniques like mass spectrometry, can help elucidate the mechanisms of these degradation reactions and predict the structures of intermediate and final products science.govresearchgate.net.

For example, the degradation of Brilliant Blue by ozone has been studied, and structures were proposed for by-products based on high-resolution mass measurements and the reactivity of functional groups towards hydroxyl radicals science.gov. Computational chemistry can support such analyses by calculating the stability and reaction pathways of potential intermediates and by-products. Modeling can help in understanding how initial attacks on the dye molecule, such as on the imino moieties or N-methylene groups, lead to the observed degradation products, including the loss of groups like para-methylbenzenesulfonic acid and ethyl groups science.govresearchgate.net. Kinetic modeling can also be employed to describe the rate of dye discoloration under different conditions mdpi.com.

Applications in Biological and Environmental Research Tools

Utilization as a Dye Tracer in Hydrological and Solute Transport Studies in Porous Media

Brilliant Blue FCF is extensively used as a dye tracer to visualize water flow paths and investigate solute transport in porous media, such as soil and sand. Its vivid blue hue allows for easy visual identification of flow patterns in both laboratory and field settings. scribd.comsci-hub.secornell.eduwitpress.com The dye's water solubility and ability to retain color for extended periods make it advantageous compared to some other tracers. wikipedia.org

Research has explored the suitability of Brilliant Blue FCF for studying vadose zone hydrology and quantifying preferential flow in soils. cornell.edunewschool.eduresearchgate.netescholarship.orgscielo.br Studies have shown that Brilliant Blue FCF can effectively stain flow paths in soil media, aiding in the understanding of how water and dissolved substances move through different soil structures. sci-hub.senih.gov

However, the interaction of Brilliant Blue FCF with the solid phase in porous media can be complex due to its ionic nature. newschool.eduresearchgate.net Sorption characteristics of the dye need to be understood for accurate interpretation of stained flow pathways. newschool.edu Studies have investigated the effect of aqueous solution chemistry, including ionic strength and pH, on dye sorption to soils. newschool.eduresearchgate.net For instance, substantial sorption has been observed in soil samples with higher clay content and lower pH. newschool.edu Increasing ionic strength can also lead to increased sorption of Brilliant Blue FCF. newschool.edu

Despite its sorption properties, which can affect its ideal mobility for tracing the travel times of water or solutes directly, Brilliant Blue FCF remains valuable for visualizing flow patterns. cornell.eduescholarship.org Combining Brilliant Blue FCF with conservative tracers like chloride or bromide can be useful for a more comprehensive understanding of solute transport behavior. cornell.eduescholarship.org Image analysis techniques are also employed in conjunction with Brilliant Blue FCF tracer experiments to quantify transport parameters like dispersivity and dispersion coefficients in porous media. witpress.comgeomatejournal.com

Experiments using Brilliant Blue FCF have provided insights into the influence of factors such as biofilm maturation on porous medium transport properties, showing correlations between effective porosity and biofilm-affected dispersivity. researchgate.net The dye has also been used to visualize the vaporization plane in porous media in evaporation studies. univ-rennes1.fr

Fluorescent Staining Reagent in Microbiology and Cell Biology (e.g., Fungi, Bacteria, Cell Walls)

Brilliant Blue FCF has found application as a biological stain in microbiology and cell biology, particularly for visualizing cell walls, bacteria, and fungal cells. wikipedia.orgencyclopedia.pubsmolecule.com When dissolved in an acidic medium, the dye can effectively stain these structures. wikipedia.orgencyclopedia.pub A key advantage of Brilliant Blue FCF as a microbial stain is that it generally does not inhibit the growth of the stained organisms, making it suitable for studies involving live cells. wikipedia.orgencyclopedia.pubresearchgate.net

Research has explored Brilliant Blue FCF as an alternative fluorescent dye for staining live fungal and bacterial cells, offering a less toxic option compared to some conventional stains like lactofuchsin. researchgate.netresearchgate.netnih.gov Studies have demonstrated pronounced microbial cell fluorescence staining of various pathogenic and beneficial fungi and bacteria using Brilliant Blue FCF. researchgate.netresearchgate.netnih.gov For example, it has been shown to stain macroconidia and mycelia of Fusarium species, as well as spores of Glomerella and Trichoderma harzianum, and Bacillus subtilis and Escherichia coli O157:H7 bacteria, enabling visualization under fluorescence microscopy. researchgate.netresearchgate.net

A 0.1% Brilliant Blue FCF stock solution prepared in 85% lactic acid has been used for staining fungal and bacterial cell suspensions, with staining times as short as 5 minutes proving effective for fluorescence microscopy. medchemexpress.com

Innovative Applications in Biomedical Research Technologies (e.g., Surgical Marking, Hemostatic Devices)

In biomedical research, Brilliant Blue FCF has demonstrated innovative applications, particularly in surgical contexts. It is utilized in hemostatic medical devices, such as the Hemopatch, where a low concentration of the dye is applied to the backside to assist surgeons with precise placement and to indicate the active hemostatic surface. wikipedia.orgencyclopedia.pubsmolecule.com

Furthermore, Brilliant Blue FCF is being investigated as a non-toxic alternative dye for surgical marking, especially for delicate tissues like saphenous vein grafts used in bypass operations. nih.govfrontiersin.orgtargetmol.comptgcn.comnih.gov Traditional surgical skin markers often contain substances like gentian violet and isopropanol, which can damage tissue and impair physiological function. nih.govfrontiersin.orgnih.gov Studies suggest that Brilliant Blue FCF is non-toxic to vascular cells and may even help ameliorate preparation-induced injury in vein grafts. nih.govtargetmol.comnih.gov